molecular formula C21H18ClN3O4 B2822829 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide CAS No. 1903438-56-1

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide

Cat. No.: B2822829
CAS No.: 1903438-56-1
M. Wt: 411.84
InChI Key: MVWQSXBLLRSZDR-UHFFFAOYSA-N
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Description

N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide is a synthetic small molecule characterized by a fused benzo[f][1,4]oxazepin core and a 2-hydroxyquinoline-4-carboxamide moiety. The benzo[f][1,4]oxazepin ring system is a seven-membered heterocycle containing oxygen and nitrogen atoms, substituted with a chlorine atom at the 7-position and a ketone group at the 3-position. The quinoline moiety features a hydroxyl group at the 2-position and a carboxamide group at the 4-position, linked via an ethyl chain to the oxazepin ring.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4/c22-14-5-6-18-13(9-14)11-25(20(27)12-29-18)8-7-23-21(28)16-10-19(26)24-17-4-2-1-3-15(16)17/h1-6,9-10H,7-8,11-12H2,(H,23,28)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWQSXBLLRSZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular architecture that includes:

  • Benzo[f][1,4]oxazepine core : This moiety is known for various biological activities.
  • Chloro group : Enhances the compound's interaction with biological targets.
  • Hydroxyquinoline : Imparts additional pharmacological properties.

Molecular Formula and Characteristics

PropertyValue
Molecular FormulaC20H18ClN3O3
Molecular Weight426.8 g/mol
CAS Number2034348-43-9

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study evaluated several synthesized compounds for their antiproliferative effects on colorectal cancer (HCT-116) cells. Notably, compounds similar to this one showed substantial reductions in cell viability, with IC50 values indicating potent cytotoxic effects:

  • Compound 7j : IC50 = 26.75 ± 3.50 μg/mL
  • Compound 2a : IC50 = 28.85 ± 3.26 μg/mL

Morphological analysis revealed significant changes in treated cells, including nuclear disintegration and chromatin fragmentation, confirming apoptosis as a mechanism of action .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
  • Signal Pathway Modulation : Alters signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against various pathogens. Compounds with structural similarities have been tested against common bacterial strains:

Bacterial StrainActivity Level
Staphylococcus aureusHighly Active
Escherichia coliModerately Active
Pseudomonas aeruginosaSlightly Active

These findings indicate that the compound may serve as a template for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a laboratory setting, the compound was tested against HCT-116 cells. The results demonstrated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent. The study highlighted the morphological changes indicative of apoptosis after treatment with the compound .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial efficacy of similar compounds derived from the benzo[f][1,4]oxazepine framework. The results indicated robust activity against Gram-positive bacteria, suggesting that modifications to the structure could enhance efficacy against various microbial strains .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential therapeutic uses due to its bioactive properties. It is being investigated for:

  • Anti-Cancer Activity : Research indicates that derivatives of benzoxazepine can inhibit cancer cell proliferation. Studies have reported significant cytotoxic effects against various solid tumor cell lines, including colorectal cancer (HCT-116), with IC50 values ranging from 26.75 to 28.85 µg/mL.
  • Anti-Inflammatory Effects : The compound has been evaluated for its ability to modulate pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Certain derivatives have demonstrated significant reductions in these cytokines in vitro, indicating potential applications in treating inflammatory conditions.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens.

Chemical Synthesis

In organic chemistry, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique chemical reactivity allows it to participate in various reactions, including oxidation and substitution processes.

Study on Anti-Cancer Activity

A study published in the Journal of Brazilian Chemical Society synthesized several benzoxazepine derivatives to assess their cytotoxic effects on HCT-116 cells. The results indicated significant reductions in cell viability and induced apoptosis through mechanisms involving caspase activation.

Study on Inflammatory Response

Another investigation focused on the anti-inflammatory properties of related compounds demonstrated that they effectively inhibited TNF-induced necroptosis in human monocytic U937 cells. This highlights the potential for these compounds to serve as therapeutic agents in conditions characterized by excessive inflammation.

Summary Table of Biological Activities

Activity Target Cell Line IC50 (µg/mL) Mechanism
Anti-CancerHCT-11626.75 - 28.85Induction of apoptosis
Anti-InflammatoryU937 cellsN/AInhibition of TNF-induced necroptosis
AntimicrobialVarious pathogensN/AInhibition of microbial growth

Comparison with Similar Compounds

Benzo[b][1,4]oxazin Derivatives

Compounds such as N-(3-Chlorophenyl)-4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide (22a) () share a benzo[b][1,4]oxazin core, a six-membered heterocycle, instead of the seven-membered oxazepin in the target compound. Additionally, the presence of a piperazine-carboxamide substituent in 22a introduces basicity and hydrogen-bonding capabilities absent in the target molecule .

4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

Compounds like N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) () feature a 4-oxo-quinoline scaffold. Unlike the target compound’s 2-hydroxyquinoline group, the ketone at the 4-position in 52 may reduce solubility due to increased hydrophobicity. The adamantyl substituent in 52 also enhances lipophilicity, which could improve blood-brain barrier penetration compared to the ethyl-linked oxazepin in the target compound .

N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (2) ()**

This compound shares a hydroxylated quinoline core but replaces the oxazepin with a hexahydroquinoline system. The pyridylmethyl group introduces a basic nitrogen, contrasting with the neutral ethyl linker in the target compound .

Physicochemical and Spectroscopic Properties

Key differences in NMR profiles ():

Compound Key ¹H NMR Shifts (ppm) Structural Implications
Target Compound Not reported; expected δ 7.5–8.5 (quinoline), δ 4.5–5.5 (oxazepin CH₂) Aromatic protons in quinoline and oxazepin rings
22a () δ 7.2–7.4 (aromatic), δ 3.6–4.0 (piperazine) Piperazine protons indicate basic nitrogen
52 () δ 1.2–1.6 (adamantyl CH₃), δ 8.1 (quinoline H) Adamantyl groups cause upfield shifts

The hydroxyl group in the target compound’s quinoline moiety may lead to hydrogen bonding, as seen in compound 7 (), where hydroxylation enhanced anti-inflammatory activity .

Bioactivity and Structure-Activity Relationships (SAR)

  • : Clustering analysis showed that structural similarity correlates with bioactivity. For example, compounds with chloro-substituted aromatic rings (e.g., target compound’s 7-Cl) often target kinase or protease enzymes .
  • : Polymorphism in 4-hydroxyquinoline-2-one derivatives affected analgesic activity, suggesting that the target compound’s 2-hydroxy group may influence crystalline forms and bioavailability .
  • : Hydroxyl and carboxamide groups in compound 7 (a cinnoline derivative) demonstrated potent anti-neuroinflammatory effects, supporting the pharmacophore relevance of these moieties .

Data Tables

Table 2. Bioactivity Trends

Compound Bioactivity Profile Proposed Targets Reference
Target Compound Not reported Likely kinases/inflammatory mediators
7 () Anti-neuroinflammatory BV-2 microglial cells
2 () Analgesic Opioid receptors

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical properties?

The compound features a 7-chloro-substituted benzo[f][1,4]oxazepin core fused to a 2-hydroxyquinoline-4-carboxamide moiety via an ethyl linker. The chloro group enhances electrophilicity, while the hydroxyquinoline contributes to hydrogen-bonding potential. The amide and oxazepine rings introduce conformational rigidity, affecting solubility (moderate in polar aprotic solvents like DMF, poor in water) and stability (sensitive to strong acids/bases) .

Q. What synthetic routes are commonly employed to prepare this compound?

A multi-step synthesis is typical:

  • Step 1 : Condensation of 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine with ethylenediamine under reflux in ethanol.
  • Step 2 : Coupling the intermediate with 2-hydroxyquinoline-4-carboxylic acid using carbodiimide-based activation (e.g., EDC/HOBt) in dichloromethane.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from methanol .

Q. How is the compound characterized to confirm its purity and structure?

  • NMR (¹H/¹³C): Assign peaks for the chloro-oxazepine (δ 7.2–7.8 ppm aromatic protons) and hydroxyquinoline (δ 8.1–8.5 ppm).
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 469.12 (calculated for C₂₂H₁₈ClN₃O₄).
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient, 0.1% TFA) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the coupling step?

  • Catalyst Screening : Test alternatives to EDC/HOBt, such as DCC/DMAP or PyBOP, to reduce side reactions.
  • Solvent Effects : Compare DCM vs. THF; THF may enhance solubility of intermediates.
  • Temperature Control : Maintain 0–5°C during coupling to minimize epimerization .

Q. What methodologies are used to assess the compound’s interaction with biological targets (e.g., kinases)?

  • SPR (Surface Plasmon Resonance) : Immobilize the target protein on a sensor chip; measure binding kinetics (ka/kd) at varying compound concentrations.
  • Thermal Shift Assay : Monitor protein melting temperature shifts (ΔTm) via SYPRO Orange dye to infer binding .

Q. How can solubility challenges be addressed for in vitro assays?

  • Co-solvents : Use 10% DMSO in aqueous buffers (validate at <0.1% final concentration to avoid cytotoxicity).
  • Micellar Systems : Incorporate 0.01% Tween-80 to enhance dispersion .

Q. What analytical strategies resolve ambiguities in structural assignments (e.g., tautomerism)?

  • Variable Temperature NMR : Analyze peak splitting at 25°C vs. 40°C to detect tautomeric equilibria.
  • 2D NOESY : Identify spatial proximity between the hydroxyquinoline and oxazepine protons .

Q. How are reaction by-products analyzed and mitigated during scale-up?

  • LC-MS/MS : Identify by-products (e.g., hydrolyzed amide or chlorinated derivatives) using fragmentation patterns.
  • DoE (Design of Experiments) : Optimize stoichiometry (e.g., 1.2 eq. carbodiimide) and mixing rates to suppress side reactions .

Q. What stability studies are critical for long-term storage?

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition (e.g., hydrolysis of the amide bond).
  • Light Sensitivity : Store in amber vials under inert gas (argon) to prevent photodegradation .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Modify Substituents : Replace the chloro group with fluoro (synthesize analog via ) to compare potency.
  • Scaffold Hopping : Replace hydroxyquinoline with isoquinoline to assess steric effects .

Q. What protocols quantify trace impurities in batch samples?

  • qNMR : Use ¹H NMR with internal standard (e.g., maleic acid) for quantification.
  • ICP-MS : Detect heavy metal residues (e.g., Pd from catalysts) at ppb levels .

Q. How are contradictions in biological activity data across studies resolved?

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.
  • Meta-Analysis : Compare IC₅₀ values from orthogonal assays (e.g., enzymatic vs. cell-based) to identify assay-specific biases .

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